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Abstract

Disodium maleate, the disodium salt of maleic acid, is a fundamental chemical entity with
applications ranging from polymer synthesis to its use as a precursor in the production of
various industrial chemicals. An in-depth understanding of its molecular structure and
properties is crucial for leveraging its full potential. This technical guide provides a
comprehensive overview of the theoretical and experimental studies on the disodium maleate
molecule, with a focus on its molecular geometry, electronic structure, and vibrational
spectroscopy. This document summarizes key quantitative data, details experimental protocols,
and presents logical workflows through diagrammatic representations to serve as an essential
resource for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Properties

Disodium maleate is an organic sodium salt with the chemical formula C4aHz2Naz04 and a
molecular weight of 160.04 g/mol .[1] It is typically produced through the neutralization of
maleic acid with sodium hydroxide.[1] The maleate dianion possesses a cis-configuration
around the carbon-carbon double bond, which imparts a distinct V-shape to the molecule.

Theoretical Molecular Geometry
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While a detailed theoretical study providing the optimized geometry of the isolated disodium
maleate molecule or the maleate dianion through methods like Density Functional Theory
(DFT) is not extensively available in the reviewed literature, the general structural
characteristics can be inferred from crystallographic data and computational studies on related
maleate compounds. The key features of the maleate dianion's geometry are the C=C double
bond and the two carboxylate groups. The cis configuration of the carboxylate groups leads to
steric hindrance and electronic repulsion, influencing the overall molecular geometry.

A computational study on 4-chloroanilinium maleate, which contains the hydrogen maleate
anion, using DFT at the B3LYP/6-311++G(d,p) level, provides some insight into the bond
lengths and angles of the maleate moiety.[2] In this study, the C-O bond distances of the
carboxylate group were calculated to be in the range of 1.209-1.330 A.[2] The C-C bond
lengths of the phenyl ring in the 4-chloroaniline part of the molecule were calculated to be in
the range of 1.381-1.392 A.[2] It is important to note that these values are for the hydrogen
maleate anion in a specific crystal environment and may differ from the isolated maleate
dianion.

Table 1: General Physicochemical Properties of Disodium Maleate

Property Value Reference
Molecular Formula CaH2Naz0a4 [1]
Molecular Weight 160.04 g/mol [1]
Appearance White crystalline powder [1]

IUPAC Name disodium;(Z)-but-2-enedioate

Electronic Structure

The electronic structure of the maleate dianion has been investigated using a combination of X-
ray absorption spectroscopy and computational methods. A notable feature of the maleate
dianion is the non-degeneracy of its oxygen core-orbitals, with a calculated energy difference of
approximately 0.15 eV. This is a consequence of the different orientation of the two carboxylate
groups with respect to the C=C bond in the cis-isomer.
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The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital
(LUMO) are crucial for understanding the reactivity of a molecule. For the maleate dianion, the
HOMO is located on the C=C bond between the carboxylate groups. This localization of
electron density on the HOMO contributes to the lower stability of maleate compared to its
trans-isomer, fumarate. The energy gap between the HOMO and the LUMO is a key parameter
in determining the electronic excitation properties of the molecule. A study on fumarate,
maleate, and succinate dianions revealed a gradually increasing energy gap between the
HOMO and the excited * LUMO from fumarate to maleate to succinate.

Experimental Protocols
Synthesis of Disodium Maleate

A common and straightforward method for the synthesis of disodium maleate is through the
neutralization of maleic anhydride or maleic acid with sodium hydroxide.[1][3]

Protocol:

Dissolution: Add 9.8 parts by weight of maleic anhydride to 100 parts by weight of water.

o Neutralization: To this solution, add 8 parts by weight of sodium hydroxide.

e Homogenization: Stir the mixture until a homogeneous solution of disodium maleate is
obtained.[3]

« |solation (Optional): The disodium maleate can be used in solution for subsequent reactions
or isolated as a solid. To isolate, the water can be removed using a rotary evaporator to yield
a white powder.[3] Alternatively, the disodium maleate can be purified by recrystallization
from aqueous solutions.[1]
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Figure 1. Synthesis workflow for disodium maleate.

Spectroscopic Characterization

1H NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 0.041 g of disodium maleate in 0.5 ml of
deuterium oxide (D20).[4]

 Instrument: A standard NMR spectrometer (e.g., 300 MHz).

o Parameters: Acquire the H NMR spectrum. The olefinic protons of the maleate dianion are
chemically equivalent and typically appear as a singlet in the spectrum.

o Expected Chemical Shift: A singlet is observed at approximately 6.017 ppm for the two
equivalent vinylic protons.[4]

13C NMR Spectroscopy:

o Sample Preparation: Prepare a solution of disodium maleate in a suitable solvent, such as
D20.
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 Instrument: A high-resolution NMR spectrometer (e.g., 125 MHz).

o Parameters: Acquire the 13C NMR spectrum. Due to the symmetry of the maleate dianion,
two signals are expected: one for the two equivalent olefinic carbons and one for the two
equivalent carboxylate carbons.

o Expected Chemical Shifts: The chemical shifts will depend on the solvent and reference
standard used.

Fourier-Transform Infrared (FTIR) Spectroscopy:

o Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a
small amount of finely ground disodium maleate with dry potassium bromide (KBr) powder
and press it into a thin, transparent pellet.

e Instrument: A standard FTIR spectrometer.
» Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm~1.

o Key Vibrational Modes: The FTIR spectrum will show characteristic absorption bands
corresponding to the vibrational modes of the maleate dianion, including C=0 stretching,
C=C stretching, and C-H bending vibrations.

Raman Spectroscopy:

Sample Preparation: Crystalline powder of disodium maleate can be directly analyzed.

Instrument: A Raman spectrometer equipped with a laser excitation source.

Data Acquisition: Acquire the Raman spectrum.

Key Vibrational Modes: Raman spectroscopy provides complementary information to FTIR.
The symmetric vibrations, such as the C=C stretch, are often strong in the Raman spectrum.
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Figure 2. Spectroscopic characterization workflow for disodium maleate.

Summary of Quantitative Data

The following tables summarize the key quantitative data available from the literature for
disodium maleate and the maleate dianion.

Table 2: 1H NMR Spectroscopic Data for Disodium Maleate

Chemical Shift Lo
Protons Multiplicity Solvent Reference
(3) ppm
Olefinic (- ]
6.017 Singlet D20 [4]
CH=CH-)

Table 3: Theoretical Electronic Structure Data for Maleate Dianion

Parameter Value Method Reference

Oxygen Core-Orbital )
) ~0.15 eV Computational
Energy Difference
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Conclusion

This technical guide has synthesized the available theoretical and experimental data on the
disodium maleate molecule. While a complete, dedicated computational study on the
geometry and vibrational frequencies of the isolated disodium maleate molecule is not readily
found in the surveyed literature, existing experimental data and theoretical studies on related
compounds provide a solid foundation for understanding its fundamental properties. The
provided experimental protocols for synthesis and spectroscopic characterization offer practical
guidance for researchers. The presented workflows, visualized through DOT language
diagrams, aim to clarify the logical steps involved in the study of this molecule. This guide
serves as a valuable starting point for further research into the properties and applications of
disodium maleate, particularly in the fields of materials science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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